Vanadium(IV) oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H4O8V |
|---|---|
Molecular Weight |
231.01 g/mol |
IUPAC Name |
oxalic acid;vanadium |
InChI |
InChI=1S/2C2H2O4.V/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6); |
InChI Key |
VOUFRPQHQLEEKS-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[V] |
Origin of Product |
United States |
Preparation Methods
Method Based on Vanadium Pentoxide Reduction in Sulfuric Acid Medium (Patent CN103319326B)
This method involves a multi-step process starting from vanadium pentoxide (V2O5) flakes, which are reduced to tetravalent vanadium in an aqueous sulfuric acid medium, followed by precipitation and reaction with oxalic acid to form vanadyl oxalate crystals.
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Vanadium pentoxide flakes contacted with reductive agent in aqueous sulfuric acid | 45% H2SO4 aqueous solution, 95°C, 1 hour, addition of sulfothiorine (40g) | Formation of tetravalent vanadium solution |
| 2 | Precipitation by adding alkali-metal oxyhydroxide (e.g., NaOH) to adjust pH to 2-5 | pH 2 at 70°C, 0.5 hour reaction | Solid precipitate formed and separated by filtration |
| 3 | Solid product reacted with oxalic acid | 25°C to 85°C crystallization, 0.1-0.5 hour | Vanadyl oxalate crystals obtained |
| Parameter | Value (mass %) | Notes |
|---|---|---|
| Vanadium pentoxide purity (raw material) | >99.8% | V2O5 flakes |
| Vanadyl oxalate purity | ~99.1% VOC·2H2O | Main component |
| Impurities (Si, Fe, K, Na) | <0.02% each | High purity product |
- The method achieves high conversion efficiency and purity.
- Reaction temperature and pH control are critical.
- Sulfothiorine acts as the reductive agent.
- Vacuum drying at 25°C is used to isolate the solid product.
| Raw Material (g) | Vanadyl Oxalate Obtained (g) | Purity (%) |
|---|---|---|
| 30 (V2O5) | 37.48 | 99.1 |
| 20 (V2O5) | 36.82 | 99.1 |
This method is industrially relevant due to its high purity and conversion, but involves multiple steps and reagents.
Solid-State Synthesis by Direct Reaction of Vanadium Pentoxide with Oxalic Acid (Patent CN104974028A)
This method simplifies the preparation by directly mixing vanadium pentoxide with oxalic acid and heating the mixture without additional solvents or reductive agents.
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| A | Mix V2O5 with oxalic acid | 100–200°C, 30–60 minutes | Formation of wet vanadyl oxalate solid |
| B | Dry the wet solid | Ambient or controlled drying | Solid vanadyl oxalate product |
| Temperature (°C) | Reaction Time (min) | Notes |
|---|---|---|
| 100 | 50 | Lower temperature, longer time |
| 120 | 30 | Optimal balance |
| 150 | 45 | Intermediate |
| 200 | 60 | High temperature, longer time |
- Vanadium pentoxide to oxalic acid: 1 : 2.1–2.5
- No solvent or separate reductive agent required.
- Shorter process, simpler operation.
- Lower reagent consumption and production cost.
- Direct solid-state synthesis.
| Method | Vanadium Content (%) | Vanadium Utilization (%) | Notes |
|---|---|---|---|
| Present method (solid-state) | ~26.81 | 99.83 | High utilization |
| Previous method with solvent evaporation | ~25.78 | 79.58 | Lower utilization |
The method achieves high vanadium utilization and purity without complex steps like solvent evaporation, making it suitable for scale-up.
Aqueous Synthesis with Oxalic Acid and Vanadium Pentoxide (Academic Literature)
An alternative aqueous synthesis involves stirring V2O5 with oxalic acid dihydrate in water at mild temperature, followed by addition of base and organic ligands to isolate vanadyl oxalate complexes.
| Reagent | Amount | Conditions |
|---|---|---|
| V2O5 | 0.400 g (2.20 mmol) | Suspended in 7 mL water |
| Oxalic acid dihydrate | 0.830 g (6.60 mmol) | Stirred at 60°C for 2 h |
| 1,3-butanediol (ligand) | 200 μL | Added with triethylamine |
| Triethylamine | 610 μL | pH adjusted to 7 |
- Dark greenish-blue crystals of an oxalate-bridged oxidovanadium(IV) binuclear complex formed after 24 h.
- Yield: 63% based on vanadium.
- Product highly soluble in water.
This method highlights the role of organic ligands and base in stabilizing this compound complexes, useful for specific applications like catalysis or biomedical research.
Comparative Analysis of Preparation Methods
| Feature | Sulfuric Acid Reduction Method | Solid-State Direct Reaction | Aqueous Ligand-Assisted Synthesis |
|---|---|---|---|
| Raw Material | V2O5 flakes | V2O5 powder | V2O5 powder |
| Reductive Agent | Sulfothiorine in H2SO4 | Oxalic acid (self-reducing) | Oxalic acid + triethylamine |
| Solvent | Aqueous sulfuric acid | None (solid-state) | Water |
| Temperature | 70–100°C | 100–200°C | 60°C |
| Reaction Time | 0.1–2 h per step | 30–60 min | 2 h + crystallization |
| Purity of Product | >99% VOC | ~99% VOC | Complex, ligand-stabilized |
| Vanadium Utilization | High | Very high (~99.8%) | Moderate (63% yield) |
| Complexity | Multi-step | Single-step | Multi-step with ligand addition |
| Scalability | Industrially feasible | Industrially feasible | Lab scale |
Summary of Research Findings
- The sulfuric acid reduction method is well-established for industrial production, offering high purity and conversion but involves multiple reaction and purification steps.
- The solid-state direct reaction method is a recent innovation that simplifies the process by using oxalic acid both as reductant and ligand, reducing solvent use and cost.
- Aqueous synthesis with organic ligands produces specialized vanadyl oxalate complexes, valuable for research but less suited for bulk production.
- Reaction temperature, pH, and reagent ratios critically influence yield and purity.
- Analytical data consistently show vanadium content close to theoretical values for vanadyl oxalate dihydrate (VOC·2H2O).
Chemical Reactions Analysis
Types of Reactions
Oxalic acid, vanadium salt undergoes various types of chemical reactions, including:
Reduction: Vanadium (V) can be reduced to vanadium (IV) by oxalic acid in acidic media.
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water in the presence of strong oxidizing agents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, air.
Reducing Agents: Oxalic acid.
Catalysts: Vanadium pentoxide.
Major Products Formed
Reduction: Vanadium (IV) oxalate.
Oxidation: Carbon dioxide and water.
Scientific Research Applications
Chemical Properties and Structure
Vanadium(IV) oxalate has the molecular formula and a molecular weight of 231.01 g/mol. The compound exhibits unique structural characteristics, often forming binuclear complexes with oxalate ligands, which play a crucial role in its reactivity and biological activity .
Medicinal Chemistry
This compound and its complexes have been extensively studied for their potential therapeutic effects, particularly in diabetes management:
- Insulin-Mimetic Properties : Research indicates that vanadium compounds can mimic insulin action, enhancing glucose uptake in cells. For instance, a study demonstrated that a binuclear vanadium(IV) complex significantly increased glucose uptake in HepG2 cells, an effect attributed to its interaction with insulin signaling pathways .
- Anticancer Activity : Vanadium(IV) complexes have shown promise as anticancer agents. A specific study reported that vanadium(IV) compounds induced apoptosis in cancer cells more effectively than traditional treatments, suggesting their potential role in cancer therapy .
Environmental Chemistry
This compound is also utilized in environmental applications:
- Wastewater Treatment : The compound has been employed to reduce vanadium(V) to vanadium(IV) in wastewater treatment processes. A study highlighted the efficiency of using oxalic acid as a reductant, achieving nearly 100% reduction of vanadium(V) under optimized conditions . This application is crucial for mitigating the environmental impact of vanadium mining and processing.
Coordination Chemistry
This compound serves as a key component in coordination chemistry:
- Complex Formation : The ability of vanadium(IV) to form stable complexes with various ligands, including oxalates, has been extensively studied. These complexes exhibit unique electronic and magnetic properties, making them suitable for applications in catalysis and materials science .
Antidiabetic Studies
A notable case study involved the administration of a vanadium(IV) complex to diabetic rodent models. Results indicated significant improvements in glucose tolerance and insulin sensitivity compared to control groups. The mechanism was linked to enhanced phosphorylation of insulin receptor substrates .
Cancer Treatment Research
Another study investigated the effects of this compound on human cancer cell lines. The results showed that treatment led to increased apoptosis rates and reduced cell viability, highlighting the potential of vanadium compounds as alternative cancer therapies .
Data Summary
Mechanism of Action
The reduction of vanadium (V) to vanadium (IV) by oxalate in acidic media involves two parallel pathways that result in an apparent change in the partial order on oxalate as its concentration increases . The best explanation for these results assumes outer sphere electron transfer as the rate-determining step in both pathways, without the formation of vanadium (III) .
Comparison with Similar Compounds
Comparison with Similar Vanadium(IV) Compounds
Structural and Geometric Features
Vanadium(IV) complexes typically adopt square pyramidal or octahedral geometries , with the vanadyl ion (VO²⁺) occupying the apical position.
Key Observations :
- Ligand Influence : Oxalate stabilizes the VO²⁺ core via strong bidentate coordination, confirmed by IR bands at 1698 cm⁻¹ (C=O) and 1270 cm⁻¹ (C-O) . Hydroxamate and maltol ligands enhance solubility and bioavailability .
- Redox Activity : Oxalate ligands facilitate electron transfer in catalytic cycles, while BIAN ligands promote alkane oxidation via radical mechanisms .
Key Observations :
- This compound requires acidic conditions (pH < 3) to prevent hydrolysis to V(V) species .
- Organic ligands (e.g., hydroxamate, maltol) improve stability in neutral/basic media, critical for pharmacological applications .
Catalytic Performance
Key Observations :
- Oxalate-derived V₂O₅ catalysts excel in transesterification due to high surface area and acidity .
- BIAN complexes outperform oxalate in alkane oxidation due to ligand-enabled radical pathways .
Biomedical Activity
Key Observations :
Toxicity and Environmental Impact
Key Observations :
- Inorganic vanadium(IV) compounds (e.g., oxalate, sulfate) exhibit higher toxicity due to uncontrolled redox activity and ion release .
- Organic complexes mitigate environmental risks via ligand-mediated stabilization .
Q & A
Q. What are the optimal reaction conditions for synthesizing high-purity Vanadium(IV) oxalate?
Methodological Answer: this compound is typically synthesized via redox reactions between vanadium pentoxide (V₂O₅) and oxalic acid (H₂C₂O₄) under controlled conditions. Key parameters include:
Q. Characterization Methods :
Q. How can this compound be distinguished from other vanadium oxidation states in solution?
Methodological Answer:
- Redox Titration : Use KMnO₄ in acidic media. V(IV) oxidizes to V(V), consuming 1 equivalent of MnO₄⁻ .
- Electrochemical Analysis : Cyclic voltammetry (CV) shows distinct redox peaks:
- EPR Spectroscopy : Detects paramagnetic V(IV) (d¹ configuration) with characteristic hyperfine splitting (A₀ ~160 G) .
Advanced Research Questions
Q. What factors influence the redox stability of this compound in aqueous systems?
Methodological Answer: V(IV) oxalate is prone to oxidation to V(V) under aerobic conditions. Stability can be enhanced by:
Q. Contradictions in Data :
Q. How can solvent extraction techniques isolate this compound from mixed-metal solutions?
Methodological Answer:
Q. What advanced spectroscopic methods elucidate the magnetic properties of this compound?
Methodological Answer:
- EPR Spectroscopy : Quantifies zero-field splitting (ZFS) parameters and electronic relaxation times (Tₑ₁ ~10⁻⁶–10⁻⁹ s) .
- NMRD (Nuclear Magnetic Relaxation Dispersion) : Measures inner-sphere relaxivity (r₁) of coordinated water molecules (r₁ ≈ 0.5 mM⁻¹s⁻¹ at 20 MHz) .
- DFT Calculations : Predict A-tensor (hyperfine coupling) and g-tensor anisotropy .
Q. Contradictions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
